t-Boc-Aminooxy-PEG2-alcohol

Catalog No.
S544647
CAS No.
1807503-86-1
M.F
C9H19NO5
M. Wt
221.25
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
t-Boc-Aminooxy-PEG2-alcohol

CAS Number

1807503-86-1

Product Name

t-Boc-Aminooxy-PEG2-alcohol

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate

Molecular Formula

C9H19NO5

Molecular Weight

221.25

InChI

InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12)

InChI Key

ZPZCGPKXSQMUKY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NOCCOCCO

Solubility

Soluble in DMSO

Synonyms

t-Boc-Aminooxy-PEG2-alcohol

Description

The exact mass of the compound t-Boc-Aminooxy-PEG2-alcohol is 221.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • t-Boc-Aminooxy-PEG2-alcohol consists of three key components:
    • A tert-Butyloxycarbonyl (Boc) protecting group - This group shields the aminooxy functionality (H2N-O-). Source: MedKoo
    • A polyethylene glycol (PEG) spacer - This hydrophilic chain enhances water solubility of the molecule. Source: BroadPharm:
    • A terminal hydroxyl (OH) group - This allows for further chemical modifications. Source: MedKoo

Bioconjugation Applications:

  • The t-Boc protecting group can be selectively removed under mild acidic conditions, revealing a reactive aminooxy group. Source: MedKoo
  • This exposed aminooxy group can then form a stable oxime linkage with aldehydes or ketone functionalities present on biomolecules like proteins or carbohydrates. Source: MedKoo
  • This bioconjugation strategy allows researchers to attach PEGylated entities (substances linked to PEG) to biomolecules, potentially altering their properties like solubility, stability, or targeting ability. Source: CD Bioparticles

Potential Uses:

  • t-Boc-Aminooxy-PEG2-alcohol finds applications in bioconjugation experiments, particularly for attaching PEG moieties to biomolecules. Source: MedKoo
  • The PEG spacer can improve the water solubility and biocompatibility of the biomolecule conjugate. Source: CD Bioparticles
  • This approach holds promise in fields like drug delivery, where PEGylation can enhance circulation time and reduce immunogenicity of therapeutic agents. Source: CD Bioparticles

t-Boc-Aminooxy-PEG2-alcohol is a bifunctional linker molecule commonly used in bioconjugation reactions [, ]. It originates from the modification of polyethylene glycol (PEG) with a tert-butyloxycarbonyl (Boc) protected aminooxy group on one end and a terminal hydroxyl group on the other []. This linker plays a crucial role in attaching various biomolecules like antibodies, drugs, or imaging agents to each other for targeted delivery and enhanced functionality in biological research [].


Molecular Structure Analysis

The key features of t-Boc-Aminooxy-PEG2-alcohol's structure include:

  • Boc protecting group (t-BuOCO-): This bulky group protects the aminooxy (NH2O-) functionality, preventing unwanted reactions until it's removed under mild acidic conditions [, ].
  • Aminooxy group (NH2O-): Once deprotected, this group becomes highly reactive towards aldehydes and ketones, forming stable oxime linkages [].
  • PEG spacer (CH2CH2O)n: This hydrophilic chain, with n representing the number of repeating units (typically 2 in this case), increases the water solubility of the molecule and provides flexibility between the attached biomolecules [, ].
  • Terminal hydroxyl group (OH): This group allows for further conjugation reactions with other functional groups for diverse applications [].

Chemical Reactions Analysis

Deprotection:

The Boc protecting group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid) following this equation []:

t-Boc-Aminooxy-PEG2-OH + H+ -> H-Boc + Aminooxy-PEG2-OH

Bioconjugation via Oxime Formation:

The deprotected aminooxy group reacts with an aldehyde or ketone on another biomolecule to form a stable oxime linkage. Here's a simplified representation []:

Aminooxy-PEG2-OH + R-CHO -> R-C=NOH-PEG2-OH (Oxime)

(R represents the aldehyde/ketone containing biomolecule)


Physical And Chemical Properties Analysis

  • Physical state: Likely a white or colorless solid at room temperature.
  • Solubility: Highly soluble in water due to the PEG spacer.
  • Stability: The Boc group offers protection, but the molecule might be sensitive to strong acids or bases.

t-Boc-Aminooxy-PEG2-alcohol doesn't have a direct mechanism of action within biological systems. Its primary function is to serve as a linker for bioconjugation. The deprotected aminooxy group forms a covalent bond with a target biomolecule containing an aldehyde or ketone functionality, creating a stable conjugate. This allows researchers to attach various biomolecules for targeted delivery, improved pharmacokinetics, or the creation of multifunctional probes [].

While detailed safety information might not be publicly available for this specific compound, some general precautions for handling similar chemicals can be considered:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal regulations.

Further Considerations

The length of the PEG spacer (2 units in this case) can be varied depending on the desired properties of the final conjugate. Longer spacers offer increased flexibility and reduced steric hindrance, but might also affect stability or targeting efficiency [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.1

Exact Mass

221.1263

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Grover GN, Lee J, Matsumoto NM, Maynard HD. Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. Macromolecules. 2012 Jun 26;45(12):4858-4965. PubMed PMID: 24648600; PubMed Central PMCID: PMC3956054.
2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069.
3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.
4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853.
5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891.
6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327.
7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089.

Explore Compound Types